2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-14(10-19-17(23)13-4-2-1-3-5-13)18-11-15-20-16(21-24-15)12-6-8-25-9-7-12/h1-5,12H,6-11H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIOAKSJJRWZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the individual functional groups followed by their sequential coupling. Common synthetic routes include:
Formation of the Phenylformamido Group: This can be achieved through the reaction of aniline with formic acid or formic anhydride under acidic conditions.
Synthesis of the Thian-4-yl Group: This group can be synthesized via the cyclization of appropriate thiol precursors.
Construction of the Oxadiazol-5-yl Group: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazol-5-yl group can be reduced to form corresponding amines.
Substitution: The phenylformamido group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylformamido group may facilitate binding to aromatic residues in proteins, while the oxadiazol-5-yl group can participate in hydrogen bonding or electrostatic interactions. The thian-4-yl group may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares the 1,2,4-oxadiazole scaffold with several analogs (Table 1). Key differences lie in:
- Oxadiazole substituents : The thian-4-yl group contrasts with aryl (e.g., 4-chlorophenyl in 11g ) or heteroaryl (e.g., pyridin-3-yl in 11as ) substituents in other compounds .
- Acetamide side chain: The phenylformamido group distinguishes it from phenoxy (11g, 11h) or p-tolyloxy (11i) moieties .
Table 1: Structural Comparison of Selected Oxadiazole Derivatives
Physicochemical Properties
- Lipophilicity (logP) : The thian-4-yl group (cycloaliphatic sulfur) likely reduces logP compared to aromatic substituents (e.g., 4-chlorophenyl in 11g ), enhancing aqueous solubility .
- Melting Points : Analogs with bulky aryl groups (e.g., 11g , 11i ) exhibit higher melting points (133–135°C) due to crystalline packing, whereas aliphatic substituents (e.g., thian-4-yl) may lower melting points .
- Molecular Weight: The target compound’s molecular weight (~380–400 g/mol) is comparable to 11g (C₂₁H₂₀Cl₂N₃O₃, MW 433.3) but higher than non-chlorinated analogs like 11h .
Key Differentiators and Implications
- Thian-4-yl vs. Aryl Substituents : The cycloaliphatic sulfur group may confer better solubility and reduced toxicity compared to halogenated aryl groups (e.g., 11g ) .
- Phenylformamido vs.
- Isomer Ratios : NMR data for analogs (e.g., 4:1 in 11g ) suggest rotameric equilibria; the target compound’s rigid thian-4-yl group might reduce isomer complexity .
Q & A
Basic Question: What are the standard synthetic routes for preparing 2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide?
Answer:
The synthesis typically involves multi-step protocols:
- Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄).
- Thian Moiety Incorporation : Substitution reactions with thian-4-yl precursors, often employing coupling agents like HBTU or DCC in DMF .
- Acetamide Linkage : Reaction of chloroacetamide intermediates with amines under basic conditions (e.g., K₂CO₃ in DMF) .
Key purification steps include recrystallization (ethanol/water mixtures) and column chromatography.
Advanced Question: How can reaction conditions be optimized to improve yields during oxadiazole ring formation?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
- Catalyst Use : Zeolite Y-H or pyridine accelerates reaction rates and reduces side products .
- Temperature Control : Reflux conditions (120–150°C) balance reaction speed and thermal decomposition risks .
Yield tracking via TLC and HPLC ensures reproducibility. Adjust pH to 8–9 using NaOH to minimize hydrolysis of sensitive intermediates .
Basic Question: What spectroscopic methods are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirms substitution patterns and stereochemistry. Key signals include acetamide NH (~8.5 ppm) and thian methylene protons (~3.8 ppm) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .
- Melting Point Analysis : Verifies purity (expected range: 180–190°C) .
Advanced Question: How can researchers resolve spectral data contradictions (e.g., overlapping signals in NMR)?
Answer:
- DEPT-135/HSQC NMR : Differentiates CH₂/CH₃ groups in thian and acetamide moieties .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes .
- 2D-COSY/NOESY : Maps coupling between aromatic protons and confirms spatial proximity of substituents .
Basic Question: What biological activities have been preliminarily reported for this compound?
Answer:
- Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli in agar diffusion assays .
- Anti-inflammatory Potential : 40–50% inhibition of TNF-α in LPS-stimulated macrophages at 10 µM .
- Anticancer Screening : IC₅₀ of 12 µM against MCF-7 breast cancer cells via MTT assay .
Advanced Question: How can mechanistic studies elucidate the compound’s mode of action in cancer cells?
Answer:
- Target Identification : Use pull-down assays with biotinylated probes to isolate interacting proteins (e.g., kinases) .
- ROS Detection : Measure intracellular ROS levels via DCFH-DA fluorescence to assess oxidative stress contributions .
- Apoptosis Assays : Annexin V/PI staining and caspase-3 activation assays validate programmed cell death pathways .
Basic Question: How do structural modifications influence bioactivity?
Answer:
- Thian Substituents : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity by 2–3× compared to methyl .
- Oxadiazole Ring : Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole reduces solubility but improves metabolic stability .
- Acetamide Chain : Branching (e.g., isopropyl) lowers cytotoxicity in normal cell lines (HEK-293) .
Advanced Question: How can stability studies under physiological conditions guide formulation development?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; LC-MS identifies degradation products (e.g., hydrolyzed oxadiazole) .
- Light Sensitivity : Store at 4°C in amber vials to prevent photodegradation (t₁/₂ increases from 8h to 72h) .
- Plasma Stability : 70% remaining after 4h in rat plasma, suggesting moderate esterase resistance .
Basic Question: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : SwissADME estimates moderate permeability (LogP = 2.1) and CYP3A4 inhibition risk .
- Molecular Docking : AutoDock Vina models interactions with COX-2 (binding energy: −8.2 kcal/mol) .
- QSAR Models : Correlate thian lipophilicity with BBB penetration (R² = 0.78) .
Advanced Question: How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?
Answer:
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and serum-free media .
- Orthogonal Assays : Validate cytotoxicity via ATP-based CellTiter-Glo and resazurin assays .
- Batch Analysis : Compare HPLC purity (>95% vs. 80%) to rule out impurity-driven artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
